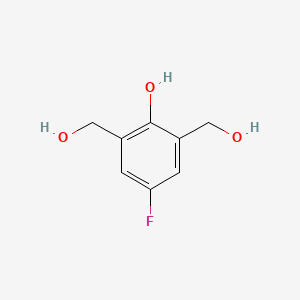

![molecular formula C17H12N2O4 B1333084 3-[4-(2-羟基苯甲酰)-1H-吡唑-1-基]-苯甲酸 CAS No. 959575-06-5](/img/structure/B1333084.png)

3-[4-(2-羟基苯甲酰)-1H-吡唑-1-基]-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

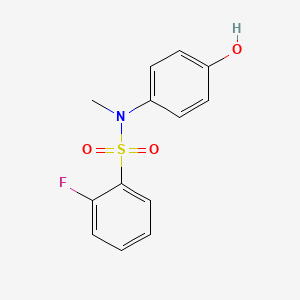

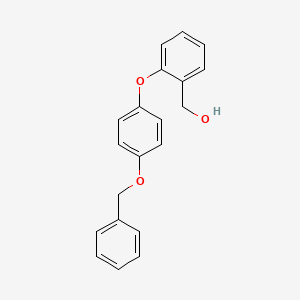

The compound of interest, 3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid, is a derivative of 1H-pyrazole-3-carboxylic acid, which is a core structure in various research studies. This compound is related to a family of pyrazole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and material science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the functionalization of 1H-pyrazole-3-carboxylic acid or its acid chloride. For instance, the acid chloride derivative has been reacted with 2,3-diaminopyridine to yield corresponding carboxamides with good yields . Similarly, reactions with various hydroxylamines and carbazates have led to a range of N-substituted pyrazole carboxamides and carbohydrazides . These methods demonstrate the versatility of pyrazole derivatives in forming new compounds through functionalization at the carboxylic acid or acid chloride group.

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives are typically confirmed using spectroscopic methods such as NMR, IR, and mass spectroscopy, as well as elemental analyses . X-ray diffraction methods have also been employed to determine the crystal structures of molecular adducts involving carboxylic acids, which often involve intra- and inter-molecular hydrogen-bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the presence of the carboxylic acid group, which can participate in various reactions. For example, the acid chloride of 1H-pyrazole-3-carboxylic acid can react with aminophenol derivatives to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . The reaction mechanisms have been studied theoretically to understand the interactions at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of functional groups such as carboxylic acids and amides influences properties like solubility, melting point, and the ability to form hydrogen bonds. These properties are crucial for the self-assembly of supramolecular structures and the formation of metal-containing complexes, as observed in the synthesis of carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine .

科学研究应用

抗微生物活性

由Gadakh等人(2010年)进行的研究探讨了含氟吡唑的合成,包括3-[4-(2-羟基苯甲酰)-1H-吡唑-1-基]-苯甲酸衍生物。这些化合物被评估其抗菌和抗真菌活性。一些化合物对金黄色葡萄球菌和大肠杆菌等各种菌株表现出有希望的抗菌活性,但其抗真菌活性有限(Gadakh et al., 2010)。

药物开发的官能化反应

Yıldırım和Kandemirli(2006年)对吡唑-3-羧酸衍生物的官能化反应进行了实验和理论研究。他们通过将吡唑酸氯与氨基酚反应合成了新化合物,这对于开发各种药物制剂至关重要(Yıldırım & Kandemirli, 2006)。

杂环化合物的合成

Adnan,Hassan和Thamer(2014年)探索了涉及吡唑衍生物的杂环化合物的合成。他们通过氨基苯甲醛与水杨醛反应制备了各种衍生物,导致了在材料科学和药理学中具有潜在应用的化合物(Adnan et al., 2014)。

抗菌化合物的合成

Bildirici等人(2007年)合成了4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸衍生物并评估了它们的抗菌活性。他们发现某些衍生物对革兰氏阳性和阴性细菌都表现出显著的抗菌活性(Bildirici et al., 2007)。

抗氧化酶模拟物

Kupcewicz等人(2012年)研究了基于吡唑的配体与Cu(II)的复合物的抗氧化性质。这些复合物模拟了抗氧化酶,并能够降低细胞中的活性氧化物质,表明在与氧化应激相关的疾病中具有潜在应用(Kupcewicz et al., 2012)。

光学非线性材料的合成

Chandrakantha等人(2013年)合成了一系列N-取代-5-苯基-1H-吡唑-4-乙酸酯,通过各种光谱方法进行表征。这些化合物表现出显著的光学非线性,暗示在光限制和其他光子学相关领域中具有潜在应用(Chandrakantha et al., 2013)。

属性

IUPAC Name |

3-[4-(2-hydroxybenzoyl)pyrazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-15-7-2-1-6-14(15)16(21)12-9-18-19(10-12)13-5-3-4-11(8-13)17(22)23/h1-10,20H,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEWBIDZCKEDRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)